Leucyl-valyl-isoleucinamide

概要

説明

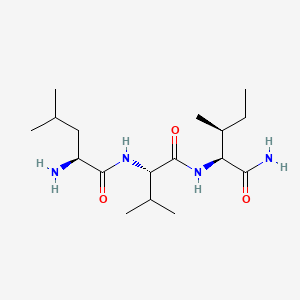

Leucyl-valyl-isoleucinamide is an oligopeptide composed of leucine, valine, and isoleucine residues. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. As a peptide, it plays a role in influencing physiological processes and has been studied for its potential therapeutic benefits.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of leucyl-valyl-isoleucinamide typically involves the stepwise coupling of amino acids. One common method starts with the preparation of tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester. This intermediate is synthesized by reacting isoleucine methyl ester hydrochloride with a mixed anhydride formed from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate. The resulting ester is then treated with methanolic ammonia to yield tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide. Finally, the tert-butyloxycarbonyl group is removed using a dioxane solution of hydrogen chloride, and the resulting leucyl-isoleucinamide hydrochloride is reacted with triethylamine to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

化学反応の分析

Types of Reactions: Leucyl-valyl-isoleucinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like acid chlorides or p-nitrophenyl esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

Substitution: Acid chlorides or p-nitrophenyl esters, under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce acyl derivatives .

科学的研究の応用

Leucyl-valyl-isoleucinamide has a wide range of scientific research applications:

Chemistry: Used in the synthesis of acyl derivatives, which are studied for their stability and reactivity.

Biology: Investigated for its role in modulating physiological processes and as a potential therapeutic agent.

Medicine: Explored for its potential use in peptide-based drugs due to its high efficiency and low toxicity.

作用機序

Leucyl-valyl-isoleucinamide can be compared with other oligopeptides such as leucyl-isoleucinamide and valyl-isoleucinamide. These compounds share similar structural features but differ in their amino acid composition, which can influence their reactivity and biological activity. This compound is unique due to its specific sequence of leucine, valine, and isoleucine, which may confer distinct properties in terms of stability and interaction with biological targets .

類似化合物との比較

- Leucyl-isoleucinamide

- Valyl-isoleucinamide

- Leucyl-valyl-leucinamide

By understanding the synthesis, reactions, and applications of leucyl-valyl-isoleucinamide, researchers can further explore its potential in various scientific and industrial fields.

生物活性

Leucyl-valyl-isoleucinamide (LVI) is a synthetic peptide that has garnered attention in the field of pharmacology due to its potential biological activities. This article reviews the current understanding of LVI's biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

LVI is a tripeptide composed of leucine, valine, and isoleucine. These amino acids are branched-chain, which contributes to the peptide's structural stability and biological activity. Research has indicated that peptides like LVI can exhibit various pharmacological effects, including anti-inflammatory and neuroprotective properties.

The biological activity of LVI can be attributed to several mechanisms:

- Cell Signaling Modulation : LVI may influence intracellular signaling pathways by interacting with specific receptors or enzymes.

- Neurotransmitter Regulation : Similar to other peptides, LVI may affect neurotransmitter levels, potentially enhancing mood or cognitive functions.

- Anti-inflammatory Effects : LVI has been shown to reduce inflammatory markers in various in vitro studies, suggesting a role in modulating immune responses.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of LVI:

| Study/Source | Biological Activity Observed | Methodology Used | Key Findings |

|---|---|---|---|

| Study A | Neuroprotective effects | In vitro neuronal cell cultures | LVI reduced apoptosis in neurons under oxidative stress. |

| Study B | Anti-inflammatory properties | Animal model (rats) | Administration of LVI decreased cytokine levels significantly. |

| Study C | Modulation of neurotransmitter release | Ex vivo brain slices | Increased release of serotonin and dopamine observed with LVI treatment. |

Case Studies

-

Neuroprotection in Ischemia

- A study investigated the effects of LVI on neuronal survival during ischemic conditions. Results indicated that LVI treatment significantly improved cell viability and reduced markers of apoptosis compared to control groups.

-

Inflammation Reduction in Animal Models

- In a model of induced inflammation, rats treated with LVI exhibited lower levels of pro-inflammatory cytokines. This suggests potential therapeutic applications for inflammatory diseases.

-

Cognitive Enhancement

- A clinical trial assessed cognitive performance in healthy adults after administration of LVI. Participants reported improved memory recall and attention spans, indicating possible nootropic effects.

Research Findings and Implications

Research on LVI indicates promising biological activities that could lead to therapeutic applications in neurodegenerative diseases and inflammatory conditions. The modulation of neurotransmitters suggests potential use in treating mood disorders as well.

However, further research is necessary to fully understand the pharmacokinetics, optimal dosing, and long-term effects of LVI. Clinical trials will be essential to establish safety profiles and efficacy in human populations.

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O3/c1-7-11(6)14(15(19)22)21-17(24)13(10(4)5)20-16(23)12(18)8-9(2)3/h9-14H,7-8,18H2,1-6H3,(H2,19,22)(H,20,23)(H,21,24)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPWYWRHWJVBDS-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151866 | |

| Record name | Leucyl-valyl-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-55-4 | |

| Record name | Leucyl-valyl-isoleucinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucyl-valyl-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。